molecular formula C21H29BrO3 B13432035 16-Bromo-17-hydroxypregn-4-ene-3,20-dione CAS No. 28018-91-9

16-Bromo-17-hydroxypregn-4-ene-3,20-dione

Cat. No.: B13432035
CAS No.: 28018-91-9
M. Wt: 409.4 g/mol
InChI Key: YDPHCPYUXBKCBQ-CWNZLVRBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione typically involves the bromination of 17-hydroxyprogesterone. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 16th position . The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

16-Bromo-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-Bromo-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on steroid hormone pathways and receptor interactions.

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.

    Industry: Used in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to progesterone receptors and modulates their activity, influencing the expression of target genes involved in various physiological processes. The bromine atom at the 16th position enhances the compound’s binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Bromo-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the bromine atom at the 16th position, which enhances its binding affinity and selectivity for steroid hormone receptors. This structural modification also influences its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

28018-91-9

Molecular Formula

C21H29BrO3

Molecular Weight

409.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29BrO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1

InChI Key

YDPHCPYUXBKCBQ-CWNZLVRBSA-N

Isomeric SMILES

CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)Br)O

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)Br)O

Origin of Product

United States

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